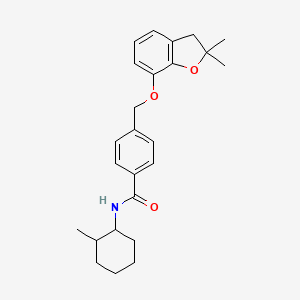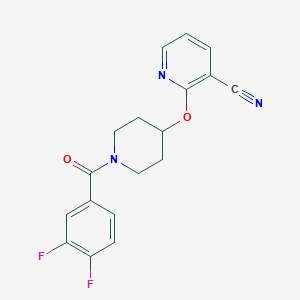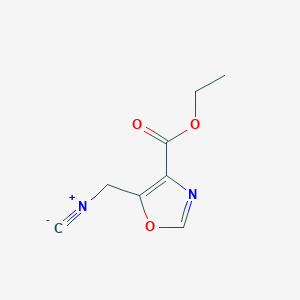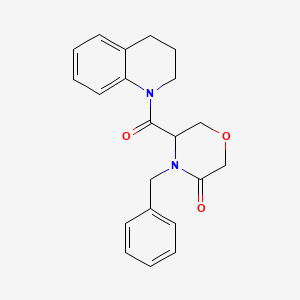![molecular formula C16H17F3N4O3S B2901532 3-methyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyridazine CAS No. 1171632-50-0](/img/structure/B2901532.png)
3-methyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a methyl group and a piperazine ring, which is further substituted with a trifluoromethoxyphenylsulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Mecanismo De Acción
Target of Action
A structurally similar compound has been found to interact with the hepatitis c virus ns5b rna-dependent rna polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially inhibiting its function
Biochemical Pathways
If the compound does indeed interact with the hepatitis c virus ns5b rna-dependent rna polymerase, it could potentially affect the viral replication pathway .
Result of Action
If the compound does inhibit the function of the Hepatitis C Virus NS5B RNA-Dependent RNA Polymerase, it could potentially reduce the replication of the virus, leading to a decrease in viral load .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or other methylating agents.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine intermediate.
Introduction of the Trifluoromethoxyphenylsulfonyl Group: This step involves the reaction of the piperazine derivative with a trifluoromethoxyphenylsulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Aplicaciones Científicas De Investigación
3-methyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyridazine has shown promise in various scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preclinical studies and clinical trials have explored its efficacy as a therapeutic agent for inhibiting tumor growth, reducing inflammation, and modulating neurological disorders.
Industry: The compound is used in the development of advanced materials and coatings due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-4-{4-[(trifluoromethyl)thio]phenoxy}aniline hemioxalate
- 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives
Uniqueness
3-methyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyridazine stands out due to its unique combination of functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the development of new therapeutic agents and advanced materials.
Propiedades
IUPAC Name |
3-methyl-6-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3S/c1-12-2-7-15(21-20-12)22-8-10-23(11-9-22)27(24,25)14-5-3-13(4-6-14)26-16(17,18)19/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSNRKYMKHRXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate](/img/structure/B2901450.png)
![6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2901453.png)

![2-(benzylsulfanyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2901456.png)


![3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-phenylbenzamide](/img/structure/B2901461.png)

![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2901463.png)
![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901465.png)
![N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboximidamide](/img/structure/B2901466.png)
![2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2901467.png)


